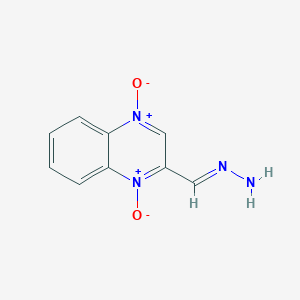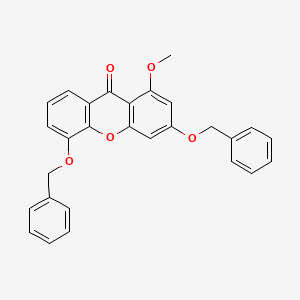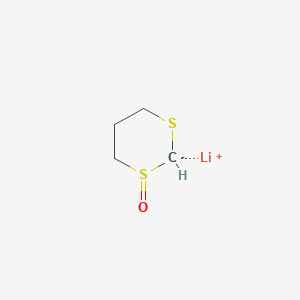
Lithium 1-oxo-1lambda~4~,3-dithian-2-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium 1-oxo-1lambda~4~,3-dithian-2-ide is a lithiated derivative of 1,3-dithiane, a sulfur-containing heterocycle. This compound is notable for its use in organic synthesis, particularly in the formation of carbon-carbon bonds. It serves as a masked acyl anion equivalent, making it a valuable intermediate in various synthetic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium 1-oxo-1lambda~4~,3-dithian-2-ide is typically prepared by the deprotonation of 1,3-dithiane using a strong base such as n-butyllithium (n-BuLi) in a solvent like tetrahydrofuran (THF) at low temperatures . The reaction can be represented as follows:
1,3-Dithiane+n-BuLi→Lithium 1-oxo-1lambda 4 ,3-dithian-2-ide
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Lithium 1-oxo-1lambda~4~,3-dithian-2-ide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with electrophiles such as alkyl halides and carbonyl compounds.
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Can be reduced to form thiols or thioethers.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves electrophiles like alkyl halides in the presence of THF.
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products Formed
Nucleophilic Addition: Forms substituted dithianes.
Oxidation: Produces sulfoxides or sulfones.
Reduction: Yields thiols or thioethers.
Scientific Research Applications
Lithium 1-oxo-1lambda~4~,3-dithian-2-ide has several applications in scientific research:
Organic Synthesis: Used in the Corey-Seebach reaction to form carbon-carbon bonds.
Medicinal Chemistry: Serves as an intermediate in the synthesis of pharmaceuticals.
Material Science: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The compound acts as a nucleophile in various reactions, attacking electrophilic centers to form new bonds. The mechanism involves the formation of a carbanion at the 2-position of the dithiane ring, which then participates in nucleophilic addition or substitution reactions .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiane: The parent compound, used as a protective group for carbonyl compounds.
1,3-Dithiolane: Similar in structure but contains a five-membered ring.
2-Lithio-1,3-dithiane: Another lithiated derivative used in organic synthesis.
Uniqueness
Lithium 1-oxo-1lambda~4~,3-dithian-2-ide is unique due to its ability to act as a masked acyl anion equivalent, making it highly valuable in the formation of carbon-carbon bonds in complex organic molecules .
Properties
CAS No. |
60349-88-4 |
|---|---|
Molecular Formula |
C4H7LiOS2 |
Molecular Weight |
142.2 g/mol |
InChI |
InChI=1S/C4H7OS2.Li/c5-7-3-1-2-6-4-7;/h4H,1-3H2;/q-1;+1 |
InChI Key |
MZUJQDJBCBCVDF-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1CS[CH-]S(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



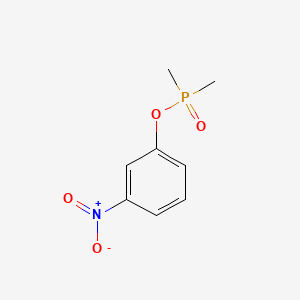
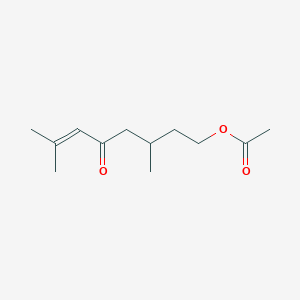
![2-Butyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate](/img/structure/B14595943.png)
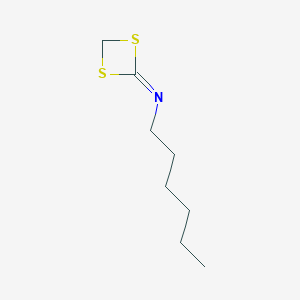

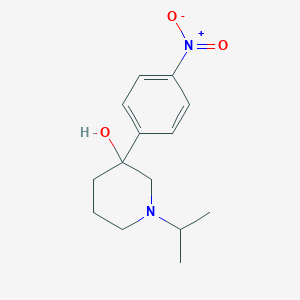
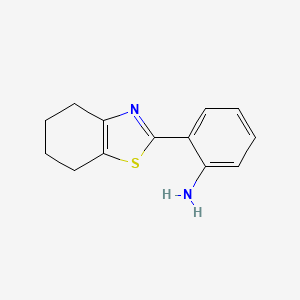
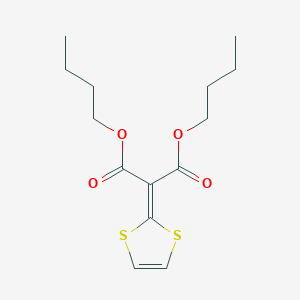


propanedioate](/img/structure/B14595971.png)
